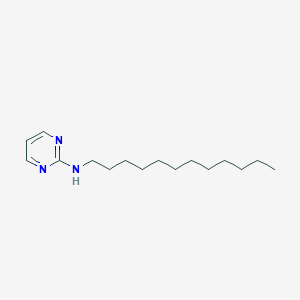![molecular formula C25H24N4O4S B303537 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide](/img/structure/B303537.png)
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide have been extensively studied. Some of the most notable effects include:
1. Inhibition of bacterial and fungal growth: This compound has been shown to inhibit the growth and proliferation of a wide range of bacterial and fungal strains.
2. Inhibition of cancer cell growth: This compound has been found to inhibit the growth and proliferation of various cancer cell lines.
3. Anti-inflammatory effects: This compound has been shown to possess significant anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide for lab experiments include:
Advantages:
1. Exhibits significant antimicrobial, anticancer, and anti-inflammatory activity.
2. Can be synthesized using a relatively simple and straightforward method.
3. Has been extensively studied for its biological effects.
Limitations:
1. The mechanism of action of this compound is not fully understood.
2. Further studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous reagents and solvents.
Zukünftige Richtungen
Some of the future directions for research on 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide include:
1. Identification of the molecular targets and signaling pathways involved in the biological effects of this compound.
2. Development of new derivatives and analogs with improved biological activity and selectivity.
3. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
4. Investigation of the potential applications of this compound in other fields of scientific research, such as neurology and immunology.
In conclusion, 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide is a chemical compound that has shown significant potential for various applications in scientific research. Its antimicrobial, anticancer, and anti-inflammatory activity, along with its relatively simple synthesis method, make it a promising candidate for the development of new drugs and therapeutic agents. However, further studies are needed to fully understand the mechanism of action and evaluate the safety and toxicity of this compound.
Synthesemethoden
The synthesis of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide involves the reaction of 2-(5-methylisoxazol-3-yl)acetic acid with 4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as a base. The reaction mixture is then heated under reflux for several hours to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide has been studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
2. Anticancer activity: This compound has also been shown to possess anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been suggested that this compound could be used as a lead compound for the development of new anticancer agents.
3. Anti-inflammatory activity: This compound has been found to possess significant anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
Produktname |
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide |
|---|---|
Molekularformel |
C25H24N4O4S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
2-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C25H24N4O4S/c1-4-21(23(30)27-22-14-16(2)33-28-22)34-25-26-19(15-17-10-8-9-13-20(17)32-3)24(31)29(25)18-11-6-5-7-12-18/h5-15,21H,4H2,1-3H3,(H,27,28,30)/b19-15+ |
InChI-Schlüssel |
YMHLSKOULWZOHL-XDJHFCHBSA-N |
Isomerische SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=N/C(=C/C3=CC=CC=C3OC)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 |
Kanonische SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



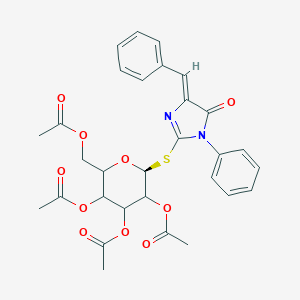
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
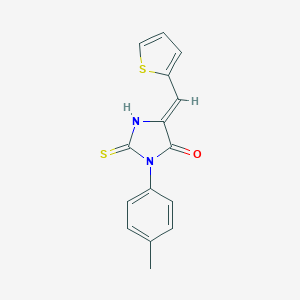
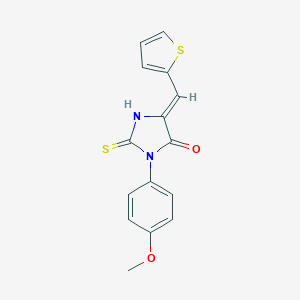

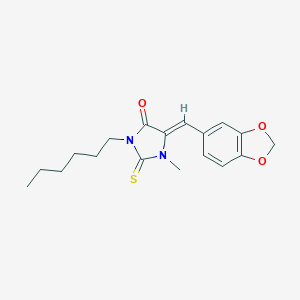

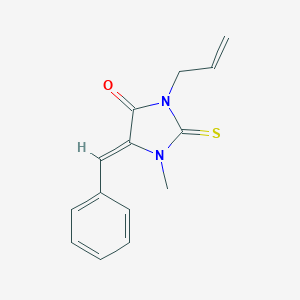


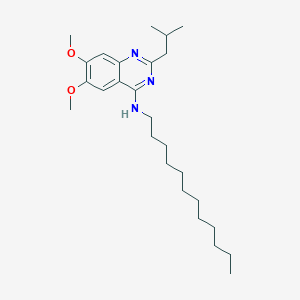
![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
